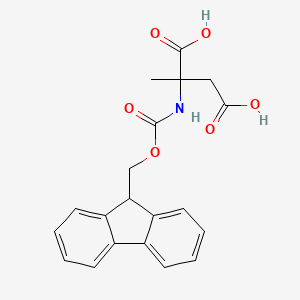

Fmoc-alpha-methyl-L-Asp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp-OH), a valuable building block in peptide synthesis. The introduction of a methyl group at the alpha-carbon can enhance the conformational rigidity of peptides and increase their resistance to enzymatic degradation, making this derivative particularly interesting for the development of novel peptide-based therapeutics.

Overview of the Synthetic Strategy

A plausible and efficient approach for the synthesis of the α-methyl-L-aspartic acid precursor involves the Strecker synthesis or the amination of a suitable α-keto acid. Following the synthesis of the precursor, the amino group is protected using Fmoc chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Purification of the final product is critical to ensure its suitability for solid-phase peptide synthesis (SPPS). This is typically achieved through a combination of techniques, including column chromatography and crystallization.

Experimental Protocols

Synthesis of α-methyl-L-aspartic acid (Precursor)

A common method for the synthesis of α-methyl amino acids is the Strecker synthesis. This involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For α-methyl-L-aspartic acid, the starting material would be oxaloacetic acid.

Materials:

-

Oxaloacetic acid

-

Ammonia (aqueous solution)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

Aminonitrile Formation: Dissolve oxaloacetic acid in an aqueous solution of ammonia. Cool the solution in an ice bath and slowly add a solution of potassium cyanide. Stir the reaction mixture at room temperature for several hours.

-

Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Isolation and Purification: After hydrolysis, concentrate the reaction mixture under reduced pressure. The crude α-methyl-L-aspartic acid can be precipitated by adjusting the pH to its isoelectric point. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Synthesis of Fmoc-α-methyl-L-aspartic acid

This procedure describes the N-terminal protection of the synthesized α-methyl-L-aspartic acid with Fmoc-Cl.[1]

Materials:

-

α-methyl-L-aspartic acid

-

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Brine

Procedure:

-

Dissolution: Dissolve α-methyl-L-aspartic acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel.

-

Addition of Fmoc-Cl: To the stirred solution, add a solution of Fmoc-Cl in dioxane or acetone dropwise at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude Fmoc-α-methyl-L-aspartic acid.

Purification of Fmoc-α-methyl-L-aspartic acid

Purification of the crude product is essential to remove impurities that could interfere with subsequent peptide synthesis reactions. A combination of column chromatography and crystallization is recommended.

Column Chromatography

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (DCM) containing a small percentage (0.1-0.5%) of acetic acid is a common choice for purifying Fmoc-amino acids. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto the pre-equilibrated silica gel column.

-

Elute the column with the determined solvent gradient.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and evaporate the solvent.

-

Crystallization

Crystallization is an effective final purification step to obtain a high-purity product.

-

Solvent Systems: Common solvent systems for the crystallization of Fmoc-amino acids include ethyl acetate/hexane, dichloromethane/hexane, or acetone/water. The choice of solvent will depend on the polarity of the specific compound.

-

Procedure:

-

Dissolve the purified product from chromatography in a minimal amount of a hot, polar solvent (e.g., ethyl acetate).

-

Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote crystal formation.

-

Collect the crystals by filtration, wash with a cold, non-polar solvent, and dry under vacuum. A general procedure for the purification of Fmoc-amino acids involves dissolving the compound in a solvent like toluene, heating, and then cooling to induce crystallization.[2]

-

Data Presentation

The following tables summarize the key quantitative data for Fmoc-α-methyl-L-aspartic acid and its protected derivatives. Note that some of this data is for the commercially available side-chain protected version and should be considered as a close reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | [3] |

| Molecular Formula | C₂₀H₁₉NO₆ | [3] |

| Molecular Weight | 369.37 g/mol | [3] |

| CAS Number | 1217830-18-6 | [3] |

Table 2: Analytical Data for the Related Compound Fmoc-α-Me-L-Asp(OtBu)-OH

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₆ | [4] |

| Molecular Weight | 425.47 g/mol | [4] |

| CAS Number | 1072845-47-6 | [4] |

| Appearance | White to off-white powder | N/A |

| Purity (HPLC) | ≥97% | [5] |

| Melting Point | 135-140 °C | [5] |

| Optical Rotation | [α]²²/D -39.0°, c = 0.5% in DMF | [5] |

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Overall synthesis workflow for Fmoc-α-Me-L-Asp-OH.

Caption: Detailed purification workflow for Fmoc-α-Me-L-Asp-OH.

Conclusion

This technical guide outlines a comprehensive strategy for the synthesis and purification of Fmoc-α-methyl-L-aspartic acid. While a specific, validated protocol for this exact molecule is not widely published, the methodologies presented are based on well-established and reliable procedures in peptide chemistry. Researchers and drug development professionals can use this guide as a foundation for the in-house production of this valuable, non-canonical amino acid derivative, enabling the exploration of novel peptide structures with enhanced properties. It is recommended that each step be carefully optimized and monitored using appropriate analytical techniques to ensure the desired purity and yield of the final product.

References

The Cornerstone of Novel Peptides: A Technical Guide to Fmoc-alpha-methyl-L-Aspartic Acid

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Fmoc-alpha-methyl-L-aspartic acid (Fmoc-aMeAsp-OH). This key building block is instrumental in the design and synthesis of innovative peptides with enhanced conformational stability and biological activity.

Fmoc-alpha-methyl-L-aspartic acid is a derivative of the proteinogenic amino acid L-aspartic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a methyl group at the alpha-carbon. This alpha-methylation confers unique structural constraints on the peptide backbone, influencing its secondary structure and resistance to enzymatic degradation. These properties make it a valuable tool in the development of therapeutic peptides and peptidomimetics.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-alpha-methyl-L-aspartic acid is crucial for its effective use in peptide synthesis and other applications. The following tables summarize the key quantitative data for both the free acid form and its commonly used alpha-methyl ester derivative.

Table 1: Physicochemical Properties of Fmoc-alpha-methyl-L-aspartic acid (Fmoc-aMeAsp-OH)

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO₆ | [1] |

| Molecular Weight | 369.4 g/mol | [1] |

| CAS Number | 1217830-18-6 | [1] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Exact Mass | 369.12123733 Da | [1] |

Table 2: Physicochemical Properties of Fmoc-L-aspartic acid α-methyl ester (Fmoc-L-Asp-OMe)

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO₆ | [2] |

| Molecular Weight | 369.4 g/mol | [2] |

| CAS Number | 145038-52-4 | [2] |

| Melting Point | 150 - 165 °C | [2] |

| Optical Rotation | [α]²⁰/D = -29 ± 2° (c=1 in DMF) | |

| Appearance | White powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of Fmoc-alpha-methyl-L-aspartic acid, as well as its application in solid-phase peptide synthesis.

Synthesis of Fmoc-alpha-methyl-L-aspartic acid

A plausible synthetic route for Fmoc-alpha-methyl-L-aspartic acid involves the N-methylation of Fmoc-L-aspartic acid. The following is a generalized protocol based on established methods for the N-methylation of Fmoc-amino acids on a solid support.[3]

Materials:

-

Fmoc-L-aspartic acid

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

Dimethyl sulfate or Methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

-

MilliQ water

Procedure:

-

Resin Loading: Swell 2-CTC resin in anhydrous DCM. Dissolve Fmoc-L-aspartic acid (3 equivalents) in a minimal amount of anhydrous DCM and add it to the resin. Immediately add DIEA (9 equivalents) and stir the mixture for 2 hours.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.

-

Sulfonamide Formation: Wash the resin with DMF. Add a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP to the resin and shake for 30 minutes.

-

N-Methylation: Wash the resin with NMP. Treat the resin with a solution of DBU and either dimethyl sulfate or methyl iodide in NMP. Repeat this step twice.

-

Sulfonamide Cleavage: Wash the resin with NMP. Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group.

-

Fmoc Protection: Wash the resin with DCM. Add a solution of Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM and shake for 3 hours to re-introduce the Fmoc group.

-

Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-alpha-methyl-L-aspartic acid from the resin using a solution of 1% TFA in DCM. Collect the cleavage solution in MilliQ water to precipitate the product.

-

Work-up: Extract the product from the aqueous solution, dry the organic phase, and evaporate the solvent to obtain the crude product.

Purification and Analysis

Purification by Recrystallization: A common method for purifying Fmoc-amino acids is recrystallization. A patent for a similar process suggests dissolving the crude N-Fmoc-amino acid in an ethanol/water system with heating, followed by cooling to induce crystallization. The purified crystals are then collected by filtration and dried.

Analysis by Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of Fmoc-alpha-methyl-L-aspartic acid is critical for its use in peptide synthesis. Chiral HPLC is the preferred method for this analysis.

-

Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose or Amylose, is typically used.

-

Mobile Phase: A common mobile phase is a mixture of an organic modifier like acetonitrile and an aqueous buffer containing an acidic additive such as trifluoroacetic acid (TFA).

-

Detection: UV detection at 220 nm is suitable for monitoring the Fmoc-containing compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-alpha-methyl-L-aspartic acid is a valuable building block in Fmoc-based SPPS. The alpha-methyl group can introduce conformational constraints and increase resistance to enzymatic degradation in the resulting peptide.

Biological Significance and Signaling Pathways

While Fmoc-alpha-methyl-L-aspartic acid itself is primarily a synthetic building block, the alpha-methyl-L-aspartic acid residue, once incorporated into a peptide and deprotected, can have significant biological implications. Aspartic acid and its N-methylated derivatives are known to interact with excitatory amino acid receptors in the central nervous system.

Aspartate as a Neurotransmitter

L-aspartate acts as an excitatory neurotransmitter by stimulating N-methyl-D-aspartate (NMDA) receptors, although with less potency than glutamate. The alpha-methyl group in Fmoc-alpha-methyl-L-aspartic acid can influence the binding affinity and selectivity of the resulting peptide for different receptor subtypes.

References

- 1. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-alpha-methyl-L-Asp stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Fmoc-α-methyl-L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp-OH) is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The introduction of an α-methyl group can impart conformational constraints and enhance resistance to enzymatic degradation, making it a valuable building block in drug design and development. However, the stability and proper storage of this reagent are critical to ensure the integrity and purity of the synthesized peptides. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for Fmoc-α-Me-L-Asp-OH.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of Fmoc-α-Me-L-Asp-OH is essential for its proper handling and application.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | [1] |

| Molecular Formula | C₂₀H₁₉NO₆ | [1] |

| Molecular Weight | 369.37 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 1217830-18-6 | [1] |

Stability Profile and Degradation Pathways

Aspartimide Formation: The Primary Degradation Pathway

The most significant degradation pathway for Fmoc-Asp derivatives, particularly during solid-phase peptide synthesis (SPPS), is the base-catalyzed formation of an aspartimide intermediate.[3][4] This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen, which then attacks the side-chain ester, leading to a five-membered succinimide ring.

The formation of aspartimide is problematic for several reasons:

-

Chain Termination: The aspartimide ring is resistant to acylation, leading to truncated peptide sequences.

-

Formation of Impurities: The aspartimide can undergo nucleophilic attack by the deprotection base (e.g., piperidine) or water, leading to the formation of α- and β-aspartyl peptides, as well as piperidide adducts.[4]

-

Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, resulting in a loss of stereochemical integrity.

The presence of the α-methyl group in Fmoc-α-Me-L-Asp-OH is expected to sterically hinder the formation of the aspartimide. However, this does not entirely preclude its possibility, especially under prolonged exposure to basic conditions.

Hydrolytic Stability

In aqueous solutions, Fmoc-α-Me-L-Asp-OH can be susceptible to hydrolysis, particularly at non-neutral pH. Acidic conditions can lead to the cleavage of the Fmoc group, while basic conditions can promote both Fmoc cleavage and aspartimide formation.

Photostability

While not extensively documented for this specific compound, Fmoc-protected amino acids are generally considered to be relatively stable to ambient light. However, prolonged exposure to high-intensity UV light should be avoided as it may lead to degradation of the fluorenyl moiety.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and shelf-life of Fmoc-α-Me-L-Asp-OH. Based on manufacturer recommendations for related compounds and general best practices for Fmoc-amino acids, the following storage conditions are advised.

| Condition | Recommendation | Rationale |

| Temperature | -20°C to 8°C | Minimizes degradation kinetics.[5][6] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation and hydrolysis from atmospheric moisture. |

| Moisture | Store in a desiccated environment | Prevents hydrolysis of the carboxylic acid and potential degradation of the Fmoc group. Storing over KOH pellets has been reported for similar compounds.[6] |

| Light | Protect from light | Although generally stable, protection from light minimizes the risk of photochemical degradation. |

Experimental Protocols for Stability Assessment

To ensure the quality of Fmoc-α-Me-L-Asp-OH, particularly for use in regulated environments, stability-indicating analytical methods must be employed. Forced degradation studies are a key component of developing and validating such methods.[7][8][9]

Forced Degradation Studies

Forced degradation studies intentionally stress the compound to produce potential degradation products, which helps in understanding degradation pathways and ensuring the analytical method can separate these impurities from the parent compound.[7][9]

HPLC Method for Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-α-Me-L-Asp-OH and monitoring its degradation.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be from 5-95% B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Temperature: 25°C.

LC-MS/MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products. The HPLC method described above can often be adapted for LC-MS by using a volatile mobile phase modifier such as formic acid instead of TFA. The mass spectrometer can then provide mass-to-charge ratio information for the parent compound and any impurities, which aids in their identification.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of Fmoc-α-Me-L-Asp-OH and to identify degradation products, particularly in cases where mass spectrometry data is ambiguous. ¹H and ¹³C NMR are standard techniques for this purpose.

Conclusion

The stability of Fmoc-α-methyl-L-Aspartic acid is a critical consideration for its successful application in peptide synthesis. While the α-methyl group may offer some protection against aspartimide formation, this remains the primary degradation pathway of concern, especially under the basic conditions of Fmoc deprotection. Adherence to recommended storage conditions, including low temperature, inert atmosphere, and protection from moisture and light, is essential to preserve the quality of this reagent. The implementation of robust analytical methods, such as HPLC and LC-MS, within a framework of forced degradation studies, will ensure the purity and integrity of Fmoc-α-Me-L-Asp-OH, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

References

- 1. Fmoc-alpha-methyl-L-aspartic acid | C20H19NO6 | CID 46737323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Detection [iris-biotech.de]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1217830-18-6 properties and handling

It appears there may be a discrepancy in the provided CAS number. The CAS number 1217830-18-6 corresponds to (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-butanedioic acid , also known as FMOC-ALPHA-METHYL-L-ASP . However, the initial search results also provided extensive information on GSK2830371 , a well-researched Wip1 phosphatase inhibitor, which has the CAS number 1404456-53-6 .

The level of detail available for GSK2830371 is suitable for the in-depth technical guide you requested, including experimental protocols, signaling pathways, and handling information. In contrast, the publicly available information for CAS number 1217830-18-6 is limited to basic chemical properties.

To provide you with the most relevant and comprehensive technical guide, please clarify which compound is the subject of your request:

-

CAS number 1217830-18-6 (this compound)

-

GSK2830371 (CAS number 1404456-53-6)

Once you have confirmed the correct compound, I can proceed with generating the detailed technical guide as requested.

In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-methyl-L-Aspartic acid, a key building block in modern peptide synthesis. It covers the fundamental molecular and physicochemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and a discussion of its applications in research and drug development.

Core Compound Details

Fmoc-α-methyl-L-Aspartic acid is a synthetic amino acid derivative that plays a crucial role in the design of peptides with enhanced properties. The presence of the α-methyl group introduces conformational rigidity and increased resistance to enzymatic degradation, making it a valuable tool for developing more stable and potent peptide-based therapeutics.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₆ | PubChem[1] |

| Molecular Weight | 369.4 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | PubChem[1] |

| CAS Number | 1217830-18-6 | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 6 |

Experimental Protocols

Synthesis of Fmoc-α-methyl-L-Aspartic Acid

Part 1: Synthesis of α-methyl-L-Aspartic Acid (A Representative Approach)

-

Protection of L-aspartic acid: The starting material, L-aspartic acid, must be appropriately protected to ensure regioselective methylation. This typically involves the protection of the amino group (e.g., with a Boc group) and both carboxylic acid functionalities (e.g., as benzyl esters).

-

Enolate Formation: The protected L-aspartic acid derivative is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperatures (typically -78 °C) to generate the corresponding enolate.

-

α-Methylation: The enolate is subsequently reacted with a methylating agent, such as methyl iodide, to introduce the methyl group at the α-carbon.

-

Deprotection: The protecting groups are then removed using appropriate chemical conditions. For instance, benzyl esters can be cleaved by hydrogenolysis, and the Boc group can be removed under acidic conditions.

-

Purification: The resulting α-methyl-L-aspartic acid is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization to yield the pure product.

Part 2: Fmoc Protection of α-methyl-L-Aspartic Acid

-

Dissolution: The synthesized α-methyl-L-aspartic acid is dissolved in a mixture of 1,4-dioxane and water.

-

Basification: An inorganic base, such as sodium carbonate or sodium bicarbonate, is added to the solution to deprotonate the amino group, rendering it nucleophilic.

-

Fmocylation: A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in 1,4-dioxane is added dropwise to the stirred amino acid solution at ambient temperature.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours and can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Acidification and Extraction: Upon completion, the reaction mixture is acidified with a dilute mineral acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the final Fmoc-α-methyl-L-Aspartic acid.

Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-α-methyl-L-Aspartic acid is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its incorporation.

-

Resin Preparation: An appropriate solid support, such as Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid, is swelled in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain attached to the resin is removed by treatment with a 20% solution of piperidine in DMF. This is typically performed twice for 10 minutes each, followed by extensive washing with DMF.

-

Activation and Coupling: Fmoc-α-methyl-L-Aspartic acid (3-5 equivalents relative to the resin substitution) is pre-activated in DMF using a suitable coupling reagent. Due to the steric hindrance of the α-methyl group, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1 to 4 hours. The completion of the reaction should be monitored using a qualitative method like the Kaiser test.

-

Washing: Following the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To prevent the formation of deletion peptide sequences, any unreacted amino groups can be capped by treating the resin with acetic anhydride and a base.

-

Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane.

-

Purification and Analysis: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether and then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[2]

Visualized Experimental Workflow

Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.

Quantitative Data Summary

| Parameter | Typical Value / Condition | Remarks |

| Purity of Starting Material | ≥ 98% (by HPLC) | Based on data for similar commercial products.[3] |

| Coupling Time | 1 - 4 hours | May be longer than for standard amino acids due to steric hindrance. |

| Recommended Coupling Reagents | HATU, HBTU, PyBOP | High-potency reagents are advised for optimal coupling efficiency. |

| Final Peptide Purity | > 95% | Achievable through standard RP-HPLC purification methods.[2] |

Signaling Pathways

Fmoc-α-methyl-L-Aspartic acid is a synthetic building block and is not known to be directly involved in endogenous signaling pathways. Its utility lies in the modification of synthetic peptides to enhance their pharmacological properties.

References

Spectroscopic Characterization of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-(9-Fluorenylmethyloxycarbonyl)-α-methyl-L-aspartic acid (Fmoc-α-methyl-L-Asp). Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Properties

Fmoc-α-methyl-L-Aspartic acid is a derivative of the amino acid aspartic acid, featuring a methyl group at the α-carbon and an Fmoc protecting group on the α-amino group.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₆ | [1][2] |

| Molecular Weight | 369.37 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-methylbutanedioic acid | [2] |

| CAS Number | 1217830-18-6 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for ¹H and ¹³C NMR of Fmoc-α-methyl-L-Aspartic acid.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc-H (aromatic) | 7.20 - 7.80 | Multiplet | 8H |

| Fmoc-CH & CH₂ | 4.10 - 4.50 | Multiplet | 3H |

| NH | ~5.5 - 6.5 | Singlet (broad) | 1H |

| β-CH₂ | 2.70 - 3.10 | AB quartet or two doublets of doublets | 2H |

| α-CH₃ | ~1.50 | Singlet | 3H |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acids (C=O) | 170 - 180 |

| Urethane (C=O) | ~156 |

| Fmoc Aromatic | 120 - 145 |

| Fmoc CH & CH₂ | 45 - 70 |

| α-Carbon | 55 - 65 |

| β-Carbon | 35 - 45 |

| α-Methyl | 20 - 30 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of Fmoc-protected amino acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic IR absorption bands for Fmoc-α-methyl-L-Aspartic acid.

Expected IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amide) | 3200 - 3400 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=O (Urethane) | 1680 - 1720 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch | 1000 - 1300 | Medium |

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Expected Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 370.1285 |

| [M+Na]⁺ | 392.1104 |

| [M-H]⁻ | 368.1140 |

Expected Fragmentation: In addition to the molecular ion, characteristic fragments would be observed. A prominent fragment would correspond to the loss of the Fmoc group (mass = 178.0786 Da) or the cleavage of the fluorenyl group to form a dibenzfulvene fragment (mass = 165.0677 Da).

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electrospray ionization (ESI) mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Introduce the sample solution into the ion source via direct infusion or through an HPLC system.

-

-

Spectrum Acquisition:

-

Acquire spectra in either positive or negative ion mode.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like Fmoc-α-methyl-L-Aspartic acid.

Caption: General workflow for spectroscopic analysis.

References

The Strategic Advantage of Steric Hindrance: An In-depth Technical Guide to the Role of Alpha-Methylation in Aspartic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methylation, the introduction of a methyl group at the alpha-carbon of an amino acid, represents a subtle yet powerful tool in medicinal chemistry and drug design. When applied to aspartic acid derivatives, this modification imparts significant changes in conformational flexibility, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and pharmacological implications of alpha-methylated aspartic acid derivatives. We delve into their interactions with key biological targets, including N-methyl-D-aspartate (NMDA) receptors, argininosuccinate synthase (ASS), and aspartate aminotransferase (AAT). This document summarizes quantitative data on their potency and binding affinities, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to equip researchers with the foundational knowledge to leverage alpha-methylation in the development of novel therapeutics.

Introduction: The "Magic Methyl" Effect on a Versatile Amino Acid

Aspartic acid, a fundamental amino acid, plays crucial roles in biosynthesis and neurotransmission.[1][2] Its derivatives are integral to numerous physiological processes. The strategic addition of a methyl group to the alpha-carbon of aspartic acid—a concept often referred to as the "magic methyl" effect in drug discovery—can dramatically alter the physicochemical and pharmacological properties of the parent molecule.[3][4] This modification introduces steric hindrance that restricts bond rotation, thereby influencing the peptide backbone conformation and its interaction with biological targets.[5] Key benefits of alpha-methylation include enhanced resistance to enzymatic degradation, improved cell permeability, and the potential for increased potency and selectivity.[6][7][8]

Synthesis and Stereochemistry of Alpha-Methylated Aspartic Acid Derivatives

The synthesis of alpha-methylated amino acids, including aspartic acid derivatives, requires careful stereochemical control to obtain the desired enantiomer. Several synthetic strategies have been developed, ranging from classical solution-phase methods to more modern solid-phase techniques.

Stereoselective Synthesis

Enantiomerically pure α-methylated amino acids can be synthesized using chiral auxiliaries or asymmetric catalysis. One common approach involves the use of oxazolidinone scaffolds, which allow for diastereoselective alkylation.[9] The high steric hindrance imposed by fused ring systems can also be exploited to achieve high diastereoselectivity in α-methylation reactions.[10]

Solid-Phase Peptide Synthesis (SPPS)

Incorporating α-methylated amino acids into peptides is readily achieved using solid-phase peptide synthesis (SPPS). Both Fmoc/tBu and Boc/Bzl protecting group strategies can be employed. However, the coupling of sterically hindered N-methylated amino acids can be challenging and may require specialized coupling reagents like HBTU/HATU or PyBOP to achieve high yields.[11][12]

Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing α-Methyl-Aspartic Acid

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating an α-methylated aspartic acid residue using Fmoc chemistry.

-

Resin Selection and Swelling:

-

Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal acid.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc-Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

Perform a Kaiser test to confirm the presence of a free amine.

-

-

Amino Acid Coupling:

-

Prepare the coupling solution:

-

Dissolve 4 equivalents of the Fmoc-protected amino acid (including Fmoc-α-Me-Asp(OtBu)-OH) and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.

-

-

Add the activated amino acid solution to the resin and shake for 2-4 hours. For the sterically hindered α-methylated residue, a longer coupling time or a double coupling may be necessary.

-

Wash the resin as described in step 2.

-

Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

-

Conformational Effects of Alpha-Methylation

The introduction of an α-methyl group significantly restricts the conformational freedom of the amino acid residue. This steric hindrance limits the accessible regions of the Ramachandran plot, often favoring specific secondary structures like helices or β-turns.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the solution-state conformation of peptides.[13]

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

-

Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer.[2]

-

-

Resonance Assignment:

-

Assign all proton, carbon, and nitrogen resonances using the through-bond correlation experiments (COSY, TOCSY, HSQC).

-

-

Structural Restraint Generation:

-

Identify through-space proton-proton proximities from NOESY or ROESY spectra. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

-

Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

-

Structure Calculation:

-

Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations using software such as CYANA, XPLOR-NIH, or AMBER to generate an ensemble of low-energy structures.

-

-

Structure Validation:

-

Assess the quality of the calculated structures based on the agreement with the experimental restraints and stereochemical parameters.

-

Impact on Biological Activity

Alpha-methylated aspartic acid derivatives have been investigated for their effects on several important biological targets.

NMDA Receptor Modulation

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[14] Both L- and D-aspartate can bind to NMDA receptors.[15] The introduction of an alpha-methyl group can modulate the binding affinity and functional activity at these receptors.

Below is a table summarizing the binding affinities of various compounds at the NMDA receptor, highlighting the range of potencies observed for different ligands.

| Compound | Brain Region | K D (nM) | B max (pmol/mg protein) |

| [³H]MK-801 | Cortex | 4.59 | 0.836 |

| Cerebellum | 25.99 | 0.573 | |

| Striatum (high affinity) | 1.43 | 0.272 | |

| Striatum (low affinity) | 12.15 | 1.76 | |

| L-[³H]-glutamate (NMDA-sensitive) | Cortex | 120 | 11.4 |

Data sourced from multiple studies.[16][17]

The following diagram illustrates a simplified signaling pathway initiated by NMDA receptor activation.

References

- 1. Aspartate aminotransferase isotope exchange reactions: implications for glutamate/glutamine shuttle hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Detection [iris-biotech.de]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Fmoc protecting group chemistry and lability

An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Lability

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, factors influencing its lability, and common side reactions encountered during its use.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[2][3] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[3][4] The latter is more commonly used to avoid the formation of Fmoc-dipeptide side products.[4][5]

The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic.[6][7] This allows for its removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][8]

Lability and Deprotection of the Fmoc Group

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10]

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a carbanion intermediate.[3][8]

-

β-Elimination: This is followed by a rapid β-elimination, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[8][11] The liberated DBF is then scavenged by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly deprotected amino group.[6][8]

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Lability Data

The rate of Fmoc deprotection is influenced by the base, its concentration, and the solvent. The following table summarizes the lability of the Fmoc group under various conditions.

| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [6] |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [6] |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [6] |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [6] |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [6] |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [6] |

| Fmoc-Val-OH | 1% Piperidine | DMF | 5 | 49.6 | [12] |

| Fmoc-Val-OH | 2% Piperidine | DMF | 5 | 87.9 | [12] |

| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 | [12] |

PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide

Orthogonality and Comparison with Boc Chemistry

The success of Fmoc chemistry lies in its orthogonality with acid-labile side-chain protecting groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[1][13] This means that the Fmoc group can be selectively removed with a mild base without affecting the side-chain protecting groups, which are later removed in a single step with a strong acid like trifluoroacetic acid (TFA).[1][2]

| Feature | Fmoc Chemistry | Boc Chemistry | Reference |

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | [9][14] |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) | [1][9] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Acid-labile (e.g., Bzl) | [1][14] |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) | [9][14] |

| Orthogonality | Yes | No (requires graded acid lability) | [1][14] |

| Key Advantages | Milder conditions, better for sensitive peptides | Better for hydrophobic/aggregating sequences | [1][14] |

Experimental Protocols

Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with Fmoc-OSu.

-

Dissolution: Dissolve the amino acid in a 10% solution of sodium carbonate in water.

-

Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the amino acid solution.

-

Reaction: Stir the mixture at room temperature for 4-24 hours.

-

Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. The Fmoc-amino acid can be further purified by crystallization.

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[15]

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (typically 3-20 minutes).[15][16] A common procedure involves two treatments: one for 3 minutes and a second for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove the piperidine and the DBF-piperidine adduct.[15]

-

Monitoring: The completion of the deprotection can be monitored using the Kaiser test.[15][17]

Caption: A typical workflow for one cycle of Fmoc-based SPPS.

Kaiser Test

The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the resin.[15][17]

-

Reagents:

-

Solution A: Potassium cyanide in pyridine.

-

Solution B: Ninhydrin in n-butanol.

-

Solution C: Phenol in n-butanol.[15]

-

-

Procedure:

-

Interpretation:

Common Side Reactions in Fmoc Chemistry

While Fmoc chemistry is generally robust, several side reactions can occur, particularly with certain amino acid sequences or under non-optimal conditions.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc SPPS, especially in sequences containing aspartic acid (Asp).[18][19] The side-chain carboxyl group of Asp can attack the peptide backbone, forming a five-membered succinimide ring (aspartimide).[18] This can lead to epimerization and the formation of β-aspartyl peptides upon ring-opening.[18] The use of protecting groups like 3-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can mitigate this side reaction.[19]

Caption: Mechanism of aspartimide formation and subsequent ring opening.

Diketopiperazine Formation

This side reaction is prevalent at the dipeptide stage, especially when proline is the C-terminal or penultimate residue.[11][20] The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[11] Using sterically hindered resins like 2-chlorotrityl chloride resin can help to suppress this side reaction.[19]

3-(1-Piperidinyl)alanine Formation

This side reaction can occur in peptides with a C-terminal cysteine.[19] The base used for Fmoc deprotection can catalyze the elimination of the cysteine's sulfhydryl protecting group, forming dehydroalanine.[11][19] Subsequent Michael addition of piperidine results in the formation of 3-(1-piperidinyl)alanine.[11][19]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][2] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. connectsci.au [connectsci.au]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. genscript.com [genscript.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Bot Detection [iris-biotech.de]

- 14. peptide.com [peptide.com]

- 15. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. Bot Detection [iris-biotech.de]

An In-depth Technical Guide to α-Methyl Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and potency, are attractive drug candidates, yet they often suffer from limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced efficacy and bioavailability. The strategic incorporation of non-proteinogenic amino acids is a powerful tool to overcome these hurdles. Among these, α-methyl amino acids have emerged as a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of α-methyl amino acids in modern peptide chemistry.

The defining feature of an α-methyl amino acid is the substitution of the α-hydrogen atom with a methyl group. This seemingly minor modification imposes significant steric constraints on the peptide backbone, profoundly influencing its conformational properties. The gem-dimethyl group restricts the accessible regions of the Ramachandran plot, favoring helical conformations such as the 3₁₀-helix and α-helix. This conformational pre-organization can lead to peptides with improved receptor binding affinity and specificity. Furthermore, the α-methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby enhancing the peptide's resistance to proteolysis and extending its in vivo half-life.

This guide will delve into the synthesis of α-methyl amino acids, their incorporation into peptides, and their impact on peptide structure and function. We will explore the quantitative effects of α-methylation on peptide helicity and proteolytic stability, providing detailed experimental protocols for key techniques in the field. Finally, we will visualize critical workflows and signaling pathways to provide a holistic understanding of the role of α-methyl amino acids in the development of next-generation peptide therapeutics.

Core Concepts and Advantages

The incorporation of α-methyl amino acids into a peptide sequence imparts several advantageous properties that are highly sought after in drug design:

-

Conformational Rigidity and Helix Induction: The steric hindrance introduced by the α-methyl group restricts the torsional angles (phi and psi) of the peptide backbone, significantly reducing its conformational flexibility. This often leads to the stabilization of helical secondary structures, which can be crucial for biological activity. Peptides rich in α-methyl amino acids, particularly α-aminoisobutyric acid (Aib), are known to adopt stable 3₁₀- or α-helical conformations.[1][2][3]

-

Enhanced Proteolytic Stability: The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond, thereby rendering the peptide more resistant to enzymatic degradation.[4][5] This increased stability translates to a longer plasma half-life and improved bioavailability of the peptide drug.

-

Improved Pharmacokinetic Properties: By reducing conformational flexibility and increasing proteolytic resistance, α-methylation can lead to peptide analogs with improved pharmacokinetic profiles.[6][7] This includes enhanced metabolic stability, and in some cases, improved cell permeability.

-

Modulation of Biological Activity: The conformational constraints imposed by α-methylation can lock a peptide into a bioactive conformation, leading to enhanced receptor binding and potency. This modification can be a key strategy in the design of potent receptor agonists and antagonists.[6][7]

Synthesis and Incorporation of α-Methyl Amino Acids

The successful application of α-methyl amino acids in peptide chemistry relies on robust synthetic methodologies for both the preparation of the monomeric building blocks and their efficient incorporation into peptide chains.

Synthesis of Fmoc-Protected α-Methyl Amino Acids

For use in solid-phase peptide synthesis (SPPS), α-methyl amino acids are typically protected at the N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group. A number of synthetic routes have been developed for the preparation of these valuable building blocks. A convenient and efficient method involves the temporary protection of the carboxylic acid of an N-nosyl-α-amino acid as a benzhydryl ester, followed by methylation of the N-nosyl group with diazomethane.[1][6] Subsequent deprotection and Fmoc protection yield the desired Fmoc-N-methyl-α-amino acid. The use of the benzhydryl ester is advantageous due to its ease of preparation, stability to the methylation conditions, and mild deprotection conditions, all of which help to preserve the chiral integrity of the amino acid.[1][6]

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing α-Methyl Amino Acids

The incorporation of α-methyl amino acids into a growing peptide chain during SPPS presents a challenge due to the steric hindrance of the α-methyl group, which can lead to slow and incomplete coupling reactions. To overcome this, more potent coupling reagents and optimized protocols are required. Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole) are often employed to facilitate the coupling of these sterically hindered residues. Double coupling, where the coupling step is repeated, is also a common strategy to ensure complete reaction.

Data Presentation: Quantitative Effects of α-Methylation

The impact of incorporating α-methyl amino acids on peptide properties can be quantified through various biophysical and biochemical assays. The following tables summarize key data from the literature.

Table 1: Effect of α-Methyl Amino Acid Substitution on the Helicity and Cholesterol Efflux Potential of an Apolipoprotein A-I Mimetic Peptide

| Peptide | Sequence | α-Helical Content (%) (aq. buffer) | α-Helical Content (%) (10% TFE) | Cholesterol Efflux (% of Control) |

| A | VLESFKVSFLSALEEYTKKLNT | 15.2 | 30.1 | 100 |

| Aα | VLESFKVSFAα SALEEYTKKLNT | 10.5 | 40.5 | ~150 |

| Dα | VDα ESFKVSFLSALEEYTKKLNT | 12.3 | 25.8 | ~100 |

| Kα | VLESFKαVSFLSALEEYT Kα****Kα LNT | 20.1 | 28.7 | ~200 |

| Lα | VLαESFKVSF L SAL EEYTKK****L NT | 22.4 | 29.5 | ~200 |

| 6α | VLαESF KαVSF L SAL EEYTKα****Kα****L NT | 25.6 | 31.2 | >250 |

Data adapted from a study on Apolipoprotein A-I mimetic peptides.[5] Aα, Dα, Kα, and Lα represent α-methylalanine, α-methylaspartic acid, α-methyllysine, and α-methylleucine, respectively. TFE (trifluoroethanol) is a solvent used to mimic a membrane environment.

Table 2: Proteolytic Stability of Peptides Containing α-Methyllysine

| Peptide | Sequence | % Intact after 2h with Trypsin | % Intact after 2h with Asp-N |

| A | VLESFKVSFLSALEEYTKKLNT | < 5% | ~95% |

| Kα | VLESFKαVSFLSALEEYT Kα****Kα LNT | > 95% | ~95% |

| 6α | VLαESF KαVSF L SAL EEYTKα****Kα****L NT | > 95% | ~95% |

Data adapted from a study on Apolipoprotein A-I mimetic peptides.[5] Trypsin cleaves at the C-terminus of Lys and Arg residues. Asp-N cleaves at the N-terminus of Asp residues.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-methyl-α-amino acids

This protocol is a general procedure for the synthesis of Fmoc-N-methyl-α-amino acids, adapted from established methods.[1][6]

-

Nosylation of the α-amino acid: The starting α-amino acid is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base (e.g., sodium carbonate) in a solvent mixture (e.g., dioxane/water) to yield the N-nosyl-α-amino acid.

-

Benzhydryl ester formation: The N-nosyl-α-amino acid is then reacted with diphenyldiazomethane in a suitable solvent (e.g., ethyl acetate) to form the corresponding benzhydryl ester.

-

N-methylation: The N-nosyl-α-amino acid benzhydryl ester is methylated using a methylating agent such as diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.

-

Nosyl deprotection: The nosyl group is removed by treatment with a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate) in DMF.

-

Fmoc protection: The resulting N-methyl-α-amino acid benzhydryl ester is then protected with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture (e.g., acetone/water).

-

Benzhydryl deprotection: Finally, the benzhydryl ester is cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the desired Fmoc-N-methyl-α-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with α-Methyl Amino Acids

This protocol outlines the key steps for incorporating a sterically hindered α-methyl amino acid into a peptide sequence using manual or automated SPPS.

-

Resin swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for at least 1 hour.

-

Fmoc deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Resin washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino acid activation and coupling: The Fmoc-protected α-methyl amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for an extended period (e.g., 2-4 hours) with agitation. For particularly difficult couplings, a second coupling step (double coupling) may be performed.

-

Monitoring the coupling reaction: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines.

-

Resin washing: After the coupling is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Chain elongation: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and thioanisole).

-

Peptide precipitation and purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in the presence of a protease.

-

Peptide and protease solutions: Prepare stock solutions of the test peptide and the protease (e.g., trypsin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Mix the peptide and protease solutions to achieve the desired final concentrations. The reaction mixture is then incubated at a constant temperature (e.g., 37°C).

-

Time-point sampling: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), aliquots of the reaction mixture are removed.

-

Quenching the reaction: The enzymatic reaction in the collected aliquots is immediately stopped by adding a quenching solution, such as a strong acid (e.g., 10% TFA) or a protease inhibitor.

-

Analysis by RP-HPLC: The quenched samples are analyzed by RP-HPLC to separate the intact peptide from its degradation products. The peak area of the intact peptide is monitored over time.

-

Data analysis: The percentage of the intact peptide remaining at each time point is calculated relative to the amount at time zero. The data can then be plotted to determine the degradation rate and the half-life of the peptide.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Glucagon-Like Peptide-1 (GLP-1) receptor, a G-protein coupled receptor (GPCR). The experimental drug Retatrutide, which contains α-methylated amino acids, is an agonist for this receptor.

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and development of a peptide therapeutic incorporating α-methyl amino acids.

References

- 1. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retatrutide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Glucagon-Like Peptide-1 Receptor Agonist Ameliorates 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Neurotoxicity Through Enhancing Mitophagy Flux and Reducing α-Synuclein and Oxidative Stress [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-Asp(OtBu)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The incorporation of an α-methyl group on the aspartic acid residue introduces significant conformational constraints and steric hindrance. This modification is a key strategy in peptidomimetic and drug design to enhance peptide stability, modulate biological activity, and control secondary structure. These application notes provide detailed protocols and technical information for the effective use of Fmoc-α-methyl-L-Asp(OtBu)-OH in SPPS.

The α-methyl group offers several advantages, including increased resistance to enzymatic degradation by proteases, which can improve the in vivo half-life of peptide-based therapeutics. Furthermore, the steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone, often promoting helical structures.[1] This can be particularly beneficial in the design of peptides that mimic α-helical domains of proteins, such as in the development of apolipoprotein A-I (ApoA-I) mimetic peptides for cardiovascular disease therapies.[1][2]

However, the steric hindrance also presents challenges during SPPS, primarily in the coupling and deprotection steps, which may require optimized protocols to ensure high yields and purity.

Key Applications

-

Enhanced Proteolytic Stability: The α-methyl group sterically shields the adjacent peptide bonds from cleavage by proteases, leading to peptides with increased metabolic stability.

-

Conformational Rigidity: The restricted bond rotation around the α-carbon induces a more defined secondary structure, often favoring helical conformations.[1] This is valuable for designing peptides with specific three-dimensional structures required for biological activity.

-

Drug Design and Peptidomimetics: Fmoc-α-methyl-L-Asp(OtBu)-OH is a crucial building block for creating peptidomimetics with improved pharmacokinetic properties.[2]

Quantitative Data Summary

The incorporation of α-methylated amino acids can significantly impact the physicochemical and biological properties of peptides. The following tables summarize key quantitative data from studies involving peptides containing α-methyl-Asp residues.

Table 1: Impact of α-methyl-Asp on Peptide Helicity

| Peptide Sequence (ApoA-I Mimetic) | α-Helical Content (%) (in 10% TFE) | Reference |

| VLESFKVSFLSALEEYTKKLNT (Parent Peptide 'A') | 35 | [1] |

| VLESFKVSFLSALEEYTKKLNT (with α-methyl-Asp replacing Glu) | 40 | [1] |

TFE: Trifluoroethanol, a solvent known to promote secondary structure formation.

Table 2: Biological Activity of Peptides Containing α-methyl-Asp

| Peptide | Cholesterol Efflux Potential (relative to control) | Reference |

| Peptide 'A' (Parent) | Low | [1][3] |

| Peptide with α-methyl-Asp | Slightly higher than Peptide 'A' | [1][3] |

| Peptide with α-methyl-Lys and α-methyl-Leu | Significantly higher | [1][3] |

Experimental Protocols

The successful incorporation of the sterically hindered Fmoc-α-methyl-L-Asp(OtBu)-OH requires optimized coupling and deprotection conditions. Standard SPPS protocols may result in incomplete reactions.

Protocol 1: Coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH